3-Methoxy-3'-trifluoromethylbiphenyl
Description
Contextualization within Biphenyl (B1667301) Chemical Space
Substituted biphenyls can exhibit a wide range of physical and chemical characteristics depending on the nature and position of the substituents. acs.org The introduction of functional groups can significantly alter the molecule's polarity, solubility, melting point, and reactivity. gre.ac.uk Symmetrically substituted biphenyls have been extensively studied, but it is the unsymmetrical substitution pattern, as seen in 3-Methoxy-3'-trifluoromethylbiphenyl, that often provides the nuanced properties sought after in modern chemical research. The synthesis of such unsymmetrical biphenyls is most commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method. gre.ac.uk
Academic Rationale for Investigation of the Compound
The academic interest in this compound stems from the contrasting electronic nature of its two substituents. The methoxy (B1213986) group (-OCH₃) at the 3-position is an electron-donating group through resonance, enriching the electron density of its attached phenyl ring. Conversely, the trifluoromethyl group (-CF₃) at the 3'-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.
The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This versatile and robust reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. acs.orgnih.gov In the case of this compound, this would generally involve the reaction of 3-methoxyphenylboronic acid with 1-bromo-3-(trifluoromethyl)benzene (or vice versa) in the presence of a palladium catalyst and a base. The efficiency and functional group tolerance of the Suzuki-Miyaura reaction make it an ideal method for constructing such specifically substituted biphenyls. gre.ac.ukresearchgate.net
Overview of Key Research Domains
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest potential utility in several key research domains:
Medicinal Chemistry: As a "building block," this compound can be used in the synthesis of more complex molecules with potential therapeutic applications. The presence of the trifluoromethyl group is a common strategy in drug design to improve a compound's pharmacokinetic profile. Therefore, this compound could serve as a key intermediate in the development of new pharmaceutical agents.
Materials Science: The polarized electronic nature of this biphenyl derivative could be of interest in the design of new organic materials. Biphenyl-containing structures are often investigated for their potential use in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The specific substitution pattern of this compound could influence the charge transport and photophysical properties of materials incorporating this moiety.
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 352032-26-9 |
| Molecular Formula | C₁₄H₁₁F₃O |
| Molecular Weight | 252.23 g/mol |
| Predicted Boiling Point | 305.0 ± 42.0 °C |
| Predicted Density | 1.188 ± 0.06 g/cm³ |
Table 2: Proposed Synthesis via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 3-Methoxyphenylboronic acid | 1-Bromo-3-(trifluoromethyl)benzene | Palladium(0) complex | Aqueous Base (e.g., K₂CO₃, Cs₂CO₃) | This compound |
Properties
IUPAC Name |
1-methoxy-3-[3-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-18-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15,16)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFKKPVLPNVXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 3 Methoxy 3 Trifluoromethylbiphenyl
Established Synthetic Pathways for Biphenyl (B1667301) Core Construction
The formation of the carbon-carbon bond between the two phenyl rings is the cornerstone of biphenyl synthesis. Several robust and versatile methods have been developed for this purpose.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become the most widely used methods for the synthesis of biaryls due to their high efficiency, functional group tolerance, and generally mild reaction conditions. libretexts.org
The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of C-C bonds and is frequently employed for the synthesis of biphenyl derivatives. libretexts.orgnih.gov This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an aryl halide or triflate. libretexts.org
For the synthesis of 3-Methoxy-3'-trifluoromethylbiphenyl, a viable Suzuki-Miyaura coupling strategy would involve the reaction of (3-methoxyphenyl)boronic acid with 1-bromo-3-(trifluoromethyl)benzene. The necessary precursors, (3-methoxyphenyl)boronic acid and 1-bromo-3-(trifluoromethyl)benzene, are commercially available or can be synthesized through established methods. nih.govnih.gov
The general reaction mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and subsequent reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form this compound
| Parameter | Condition | Reference |
| Aryl Halide | 1-bromo-3-(trifluoromethyl)benzene | nih.gov |
| Boronic Acid | (3-methoxyphenyl)boronic acid | nih.gov |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) precursors | nih.govbeilstein-journals.org |
| Ligand | PPh₃, or other phosphine (B1218219) ligands | beilstein-journals.org |
| Base | K₂CO₃, Cs₂CO₃, or other inorganic bases | nih.govbeilstein-journals.org |
| Solvent | Toluene, Dioxane, or DMF/water mixtures | nih.govbeilstein-journals.org |
| Temperature | 80-110 °C | beilstein-journals.org |
Note: This table represents typical conditions for Suzuki-Miyaura reactions and may require optimization for the specific synthesis of this compound.
While the Suzuki-Miyaura coupling is highly prevalent, other palladium-mediated strategies can also be employed for the synthesis of biphenyls. These include the Negishi coupling (using organozinc reagents), Stille coupling (using organotin reagents), and Hiyama coupling (using organosilicon reagents). The choice of method often depends on the availability of starting materials and the desired functional group tolerance.
Ullmann Coupling Approaches to Biphenyls
The Ullmann reaction, one of the oldest methods for forming biaryl bonds, traditionally involves the copper-mediated coupling of two aryl halides at high temperatures. byjus.comorganic-chemistry.org While the classic Ullmann reaction is effective for the synthesis of symmetrical biphenyls, its application to unsymmetrical biphenyls can be challenging and often results in a mixture of products. byjus.com
Modern modifications of the Ullmann reaction, often using palladium or nickel catalysts in conjunction with copper, have improved the scope and efficiency of this transformation for creating unsymmetrical biphenyls. nsf.gov For the synthesis of this compound, a potential Ullmann approach could involve the cross-coupling of 1-bromo-3-(trifluoromethyl)benzene and 3-bromoanisole (B1666278). However, controlling the selectivity to favor the desired unsymmetrical product over the two possible symmetrical byproducts would be a key challenge. byjus.com
Table 2: General Conditions for Ullmann-type Coupling
| Parameter | Condition | Reference |
| Aryl Halides | 1-bromo-3-(trifluoromethyl)benzene and 3-bromoanisole | nih.gov |
| Catalyst | Copper powder or copper salts (e.g., CuI, CuO) | byjus.comorganic-chemistry.orgmdpi.com |
| Ligand | Often not required, but sometimes used in modern variations | mdpi.com |
| Solvent | High-boiling solvents like DMF or nitrobenzene | thieme-connect.de |
| Temperature | >150 °C | organic-chemistry.org |
Note: This table outlines general conditions for Ullmann-type reactions. Specific conditions for the synthesis of this compound would need to be empirically determined.
Mizoroki-Heck Cross-Coupling for Related Systems
The Mizoroki-Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an aryl or vinyl halide and an alkene. nih.gov While not a direct method for biphenyl synthesis, it can be used to synthesize substituted styrenes, which can then be further elaborated into biphenyl structures through subsequent reactions. For instance, one of the aryl rings could be constructed from a Heck reaction product. This multi-step approach offers an alternative synthetic route, particularly when direct biphenyl coupling methods are not feasible.
Introduction of Trifluoromethyl and Methoxy (B1213986) Substituents
The timing of the introduction of the trifluoromethyl and methoxy groups is a crucial strategic consideration. These groups can either be present on the starting materials before the biphenyl core is constructed, or they can be introduced onto the biphenyl scaffold after its formation.
The more common and generally more efficient approach is to utilize precursors that already contain the desired substituents. For example, the Suzuki-Miyaura coupling of (3-methoxyphenyl)boronic acid and 1-bromo-3-(trifluoromethyl)benzene directly yields the target molecule. nih.govnih.gov This strategy avoids potential issues with regioselectivity and the harsh conditions that might be required for post-coupling functionalization.
Alternatively, one could envision synthesizing the biphenyl core first and then introducing the substituents. The methoxy group can be introduced through nucleophilic aromatic substitution on a suitably activated biphenyl precursor or via a Buchwald-Hartwig amination-type reaction with methanol. The trifluoromethyl group is often more challenging to install directly. Methods for trifluoromethylation include the use of reagents like trifluoromethyltrimethylsilane (Ruppert-Prakash reagent) or various electrophilic trifluoromethylating agents, often in the presence of a transition metal catalyst. mdpi.com However, these methods can suffer from issues of regioselectivity and may not be compatible with all functional groups. A study on the photo-induced trifluoromethylation of 1,3-dimethoxybenzene (B93181) showed that the reaction can lead to a mixture of mono- and bis-trifluoromethylated products, highlighting the potential for selectivity challenges. chemrxiv.org
Trifluoromethylation Techniques in Aromatic Systems
The introduction of a trifluoromethyl (-CF3) group onto an aromatic ring is a critical step in forming one of the key building blocks for this compound. The -CF3 group is an important pharmacophore due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. A variety of methods have been developed for aromatic trifluoromethylation.
One common approach involves the use of copper-mediated or -catalyzed reactions. For instance, aryl iodides can be trifluoromethylated using well-defined Cu(I) trifluoromethylating agents. researchgate.net Another established method is the reaction of aromatic halides with sodium trifluoroacetate (B77799) and copper(I) iodide, which proceeds effectively in dipolar aprotic solvents. researchgate.net More recent advancements leverage reagents like methyl fluorosulphonyldifluoroacetate in the presence of copper(I) iodide as a source of the trifluoromethyl group. researchgate.net
An alternative strategy utilizes (trifluoromethyl)trimethylsilane (B129416) (Me3SiCF3), often activated by a fluoride (B91410) anion source. This method can be used to trifluoromethylate aromatic carboxylates. rsc.org Furthermore, processes have been developed that use carbon tetrachloride and anhydrous hydrogen fluoride in the presence of a strong acid catalyst to directly trifluoromethylate aromatic compounds, a method that offers a pathway to isomers not easily accessible by other means. google.com A dual photoredox/palladium catalysis system has also been documented for reactions involving CF3SO2Na to introduce the trifluoromethyl group. rsc.org
Table 1: Selected Trifluoromethylation Reagents and Methods
| Reagent/System | Substrate Type | Key Features |
|---|---|---|
| CuCF3 Complexes | Aryl Halides | Utilizes well-defined copper(I) reagents. researchgate.net |
| Sodium Trifluoroacetate / CuI | Aromatic Halides | Proceeds smoothly in dipolar aprotic solvents. researchgate.net |
| Me3SiCF3 / Fluoride Anion | Aromatic Carboxylates | Fluoride initiates the transfer of the CF3 group. rsc.org |
| CCl4 / HF / Strong Acid | Aromatic Compounds | Enables direct trifluoromethylation. google.com |
Methoxy Group Incorporation Methods
The methoxy group (-OCH3) is typically introduced onto an aromatic ring through the functionalization of a phenol (B47542) or by the methoxylation of an aryl halide. Metabolic O-dealkylation is a known biological process that can convert a methoxy group on a drug molecule back into a hydroxyl group. nih.gov
In synthetic chemistry, one of the most fundamental methods is the Williamson ether synthesis, where a phenoxide (generated from a phenol with a base) reacts with a methylating agent like methyl iodide or dimethyl sulfate. However, industrial processes often seek alternatives to toxic reagents like dimethyl sulfate. google.com
A significant advancement in this area is the copper-catalyzed methoxylation of aryl halides. This approach uses inexpensive cuprous halides as catalysts, along with a suitable ligand, to convert aryl halides into aryl methoxy compounds under mild conditions. google.com This method shows good compatibility with various functional groups and offers yields ranging from 36% to 89%. google.com Another route involves a Grignard reaction; for example, 3-methoxypropiophenone can be synthesized from m-methoxybromobenzene, which is first converted to a Grignard reagent. google.com
Advanced Catalytic Systems in this compound Synthesis
The cornerstone of synthesizing this compound is the cross-coupling reaction that joins the two substituted aromatic rings. This transformation is typically accomplished using transition metal catalysis, with palladium-based systems being the most prominent.
Role of Palladium Catalysts in Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and their development was recognized with the 2010 Nobel Prize in Chemistry. nih.gov Reactions like the Suzuki-Miyaura (using an organoboron reagent) and Negishi (using an organozinc reagent) couplings are standard methods for synthesizing unsymmetrical biaryls. nih.govrsc.org
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: An aryl halide (e.g., 3-bromoanisole) reacts with a low-valent palladium(0) complex, which inserts into the carbon-halogen bond to form a palladium(II) intermediate. rsc.org
Transmetalation: The organic group from the second coupling partner (e.g., the organoboron or organozinc derivative of 3-(trifluoromethyl)benzene) is transferred to the palladium(II) complex, displacing the halide. rsc.org
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biphenyl C-C bond and regenerating the palladium(0) catalyst. rsc.org
The efficiency of these catalysts is highly dependent on the ligands coordinated to the palladium center. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) and SPhos, are particularly effective. nih.govrsc.org These ligands facilitate the crucial oxidative addition and reductive elimination steps, enabling the coupling of even challenging substrates like aryl chlorides. nih.gov Monoligated palladium(0) species, L1Pd(0), are now understood to be the most active catalytic species in the cycle. nih.gov
Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction Name | Organometallic Reagent | Typical Catalyst System | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Pd(OAc)2 / Phosphine Ligand (e.g., SPhos) | nih.govrsc.org |
| Negishi | Arylzinc halide | Pd(dba)2 / Phosphine Ligand (e.g., tfp) | nih.govrsc.org |
Silver and Copper Salt Catalysis
While palladium dominates the field of cross-coupling, copper and silver salts also play crucial roles in biphenyl synthesis, either as primary catalysts or as important additives. nih.govnih.gov
The Ullmann reaction, one of the older methods for biaryl synthesis, traditionally uses copper metal or copper salts to couple two aryl halide molecules. rsc.org More modern protocols have improved upon this, for example, by using copper salts to mediate the oxidative dimerization of arylboronic acids. nih.gov
In the context of modern palladium- and rhodium-catalyzed reactions, silver salts are frequently used as additives. nih.govnih.gov For instance, in C-H activation reactions, silver salts like AgSbF6, Ag2CO3, or AgOAc are often required. nih.gov Their primary role is often to act as a halide scavenger or an oxidant. By precipitating the halide from the catalyst's coordination sphere, they can generate a more reactive, cationic transition-metal species that is better able to participate in the catalytic cycle. rsc.orgnih.gov Cooperative catalysis, where both copper and palladium catalysts are used together, has also been developed for the one-pot synthesis of complex molecules, demonstrating the synergistic potential of different metals. rsc.org
Organophosphorus Catalysis and Redox-Driven Transformations
Beyond their role as ligands for transition metals, organophosphorus compounds, particularly phosphines, can act as catalysts in their own right. acs.orgnih.govacs.org This field, known as nucleophilic phosphine catalysis, involves the addition of a phosphine to an electrophilic substrate to generate a reactive zwitterionic intermediate. nih.gov
A more advanced concept is biphilic organophosphorus catalysis, which exploits the ability of a phosphorus center to cycle between different oxidation states, typically P(III) and P(V). acs.orgnih.gov In this mode, the phosphorus atom exhibits both nucleophilic (electron donor) and electrophilic (electron acceptor) character during the catalytic cycle. acs.orgnih.gov For example, a regioselective reductive transposition of allylic bromides has been demonstrated using a phosphetane (B12648431) catalyst that proceeds via a P(III)/P(V) redox cycle, involving a pentacoordinate hydridophosphorane intermediate. acs.orgnih.gov While direct application to biphenyl synthesis is less common, these redox-driven transformations represent a growing area of catalysis that bypasses the need for transition metals and avoids the generation of stoichiometric phosphine oxide waste, a drawback of classic reactions like the Wittig and Mitsunobu reactions. acs.org
Regioselective Synthesis and Control in Biphenyl Formation
Achieving the correct connectivity—in this case, a 3,3'-linkage—is paramount in the synthesis of this compound. This control over the position of the new C-C bond is known as regioselectivity.
In transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Negishi coupling, regioselectivity is not determined by the catalyst but is pre-programmed into the starting materials. rsc.org The synthesis relies on the use of specifically functionalized aromatic precursors. To synthesize this compound, one would typically start with:
A 3-substituted methoxybenzene derivative, such as 3-bromoanisole or 3-anisoleboronic acid .
A 3-substituted trifluoromethylbenzene derivative, such as 3-(trifluoromethyl)phenylboronic acid or 1-bromo-3-(trifluoromethyl)benzene . nih.gov
The cross-coupling reaction will exclusively form a bond between the carbon atoms that bear the reactive functional groups (the halogen and the organometallic moiety). rsc.org For example, the palladium-catalyzed reaction between 3-bromoanisole and 3-(trifluoromethyl)phenylboronic acid will yield this compound because the C-Br bond on one ring and the C-B bond on the other dictate the precise location of the new biaryl linkage. Other synthetic strategies, such as 1,3-dipolar cycloaddition reactions, have also been developed to achieve high regioselectivity in the formation of other complex heterocyclic systems. mdpi.com
Challenges and Innovations in Synthetic Efficiency and Sustainability
The synthesis of asymmetrically substituted biphenyls like this compound presents a unique set of challenges that necessitate innovative solutions to enhance efficiency and sustainability. The primary route for constructing the biaryl scaffold involves cross-coupling reactions, most notably the Suzuki-Miyaura and Negishi reactions. However, the inherent electronic disparity between the two aryl partners—one being electron-rich (due to the methoxy group) and the other electron-deficient (due to the trifluoromethyl group)—can complicate these transformations.
Synthetic Challenges
The primary hurdles in the synthesis of this compound are centered around achieving high yields and purity while minimizing waste and energy consumption.
Electronic Mismatch of Coupling Partners: A significant challenge arises from the coupling of an electron-rich aryl halide (such as 3-bromoanisole or 3-iodoanisole) with an electron-withdrawing arylboronic acid (like 3-(trifluoromethyl)phenylboronic acid) in a Suzuki-Miyaura reaction, or the equivalent organozinc reagent in a Negishi coupling. This electronic mismatch can impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle, potentially leading to lower yields and the formation of undesired side products. For instance, the oxidative addition of the electron-rich aryl halide to the palladium(0) catalyst can be sluggish.
Homocoupling and Side Reactions: A common side reaction in cross-coupling methodologies is the homocoupling of the starting materials, leading to the formation of symmetrical biphenyls (e.g., 3,3'-dimethoxybiphenyl (B1581302) or 3,3'-bis(trifluoromethyl)biphenyl). wikipedia.org This not only reduces the yield of the desired unsymmetrical product but also complicates the purification process due to the similar physical properties of the biphenyl products.
Catalyst Deactivation and Loading: The efficiency of palladium catalysts can be hampered by various factors, including the presence of impurities in the starting materials or the formation of inactive palladium species. High catalyst loadings are often required to drive the reaction to completion, which increases costs and the environmental burden associated with residual palladium in the final product.
Sustainability Concerns: Traditional synthetic methods often rely on volatile and hazardous organic solvents, stoichiometric amounts of bases, and high reaction temperatures, contributing to a significant environmental footprint. The removal of the palladium catalyst from the final product to meet regulatory standards, especially for pharmaceutical applications, can also be a costly and resource-intensive process.
Innovations in Synthetic Efficiency and Sustainability
To address these challenges, significant innovations have been made in the field of cross-coupling chemistry, focusing on catalyst development, reaction optimization, and the adoption of greener synthetic practices.
Advanced Catalytic Systems: The development of highly active and robust palladium catalysts and ligands has been a cornerstone of innovation. For instance, the use of electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Fu research groups, can significantly enhance the efficiency of cross-coupling reactions involving electronically diverse partners. organic-chemistry.org These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis. For Negishi couplings, which are known for their tolerance to a wide range of functional groups, the development of nickel-based catalysts has also provided a cost-effective alternative to palladium. wikipedia.orgorganic-chemistry.org
Optimization of Reaction Conditions: Careful optimization of reaction parameters is critical for maximizing yield and minimizing side reactions. This includes the choice of base, solvent system, and reaction temperature. For Suzuki-Miyaura reactions, the use of milder bases like potassium carbonate or cesium carbonate can be beneficial. researchgate.net Microwave-assisted synthesis has also emerged as a valuable tool to accelerate reaction times and improve yields, often under milder conditions than conventional heating.
The following table summarizes some of the challenges and innovative approaches in the synthesis of substituted biphenyls like this compound:
| Challenge | Innovative Solution | Research Finding/Example |
| Electronic Mismatch | Use of specialized ligands to promote efficient catalysis. | Electron-rich and bulky phosphine ligands facilitate the coupling of electronically dissimilar aryl partners. |
| Homocoupling | Precise control of stoichiometry and reaction conditions. | Optimization of base and solvent can suppress the formation of homocoupled byproducts. researchgate.net |
| Catalyst Inefficiency | Development of highly active catalyst systems. | Use of pre-catalysts that readily form the active Pd(0) species in situ. |
| Sustainability | Application of green chemistry principles. | Use of water as a solvent and development of recyclable catalysts to minimize environmental impact. acs.org |
Chemical Reactivity and Transformations of 3 Methoxy 3 Trifluoromethylbiphenyl
Reactivity Governed by Functional Groups
The presence of both an electron-donating group (methoxy) and a potent electron-withdrawing group (trifluoromethyl) on the biphenyl (B1667301) structure distinctly influences the reactivity of each aromatic ring.
Electrophilic Aromatic Substitution:
The methoxy (B1213986) group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. youtube.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the arenium ion intermediate at these positions. Conversely, the trifluoromethyl group is a strong deactivating group and a meta-director. Its powerful electron-withdrawing nature destabilizes the arenium ion intermediate, particularly at the ortho and para positions.
Therefore, in 3-Methoxy-3'-trifluoromethylbiphenyl, the ring bearing the methoxy group is significantly more susceptible to electrophilic attack than the ring with the trifluoromethyl group. Electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are predicted to occur predominantly on the methoxy-substituted ring at the positions ortho and para to the methoxy group (positions 2, 4, and 6).
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. youtube.com The trifluoromethyl group, being strongly electron-withdrawing, activates the ring it is attached to for nucleophilic attack. beilstein-journals.org While fluoride (B91410) is not a typical leaving group in SNAr, under certain conditions, the fluorine atoms of a trifluoromethyl group can be displaced. ebyu.edu.tr The ring containing the methoxy group is generally not susceptible to SNAr unless further activated by other substituents.
Oxidation:
The oxidation of biphenyl derivatives can be complex. While the biphenyl core itself can be oxidized under harsh conditions, the substituents play a crucial role. The methoxy group can be susceptible to oxidation, potentially leading to cleavage or the formation of quinone-like structures, especially if the ring is further activated. Photocatalytic one-electron oxidation of biphenyl derivatives on TiO2 surfaces has been studied, with hydroxyl-substituted biphenyls showing high efficiency. nih.gov The trifluoromethyl group is generally resistant to oxidation.
Reduction:
The trifluoromethyl group can undergo reductive defluorination. nih.govacs.org This transformation can proceed through a radical anion intermediate, leading to the sequential removal of fluorine atoms. nih.govnih.gov Organophotoredox catalysis has emerged as a method for the hydrodefluorination of trifluoromethylarenes, allowing for the conversion of trifluoromethyl groups into difluoromethyl or methyl groups under relatively mild conditions. acs.orgnewiridium.com The aromatic rings themselves can be reduced under more forcing conditions, such as with dissolving metal reductions (e.g., Birch reduction), although this can be complicated by the presence of the functional groups.
Transformations Specific to the Trifluoromethyl Moiety
The trifluoromethyl group is known for its high stability, but it can participate in specific chemical transformations. As mentioned, reductive defluorination is a key reaction. nih.govnih.gov This can be a stepwise process, allowing for the synthesis of difluoromethyl and monofluoromethyl analogues. Early methods for the reduction of trifluoromethylarenes often led to complete defluorination to the corresponding methyl group. nih.gov However, more recent methods, particularly those employing photoredox catalysis, have enabled more controlled, partial reduction. acs.org
Methoxy Group Reactivity
The most common reaction of an aryl methoxy group is its cleavage to the corresponding phenol (B47542). This transformation is typically achieved using strong acids, such as hydrobromic acid or hydroiodic acid, or with Lewis acids like boron tribromide. researchgate.nettandfonline.com The cleavage of aryl methyl ethers is a fundamental reaction in organic synthesis, often used as a deprotection step. acs.orgsciencemadness.org Biocatalytic methods for the demethylation of aryl methyl ethers have also been developed, offering a milder and more selective alternative. acs.org
Derivatization Strategies for Analog Generation
The distinct reactivity of the two rings in this compound allows for a range of derivatization strategies to generate a library of analogues.
| Functional Group | Reaction Type | Potential Products |
| Methoxy-substituted Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, acylated derivatives |
| Methoxy Group | Ether Cleavage | 3'-Trifluoromethyl-[1,1'-biphenyl]-3-ol |
| Trifluoromethyl Group | Reductive Defluorination | 3-Methoxy-3'-(difluoromethyl)biphenyl, 3-Methoxy-3'-(monofluoromethyl)biphenyl, 3-Methoxy-3'-methylbiphenyl |
This table is based on the general reactivity of the functional groups and does not represent experimentally verified reactions for this specific compound unless cited.
By combining these transformations, a diverse set of derivatives can be accessed. For instance, electrophilic substitution on the methoxy-bearing ring followed by cleavage of the methoxy group would yield a polysubstituted biphenyl phenol. Similarly, reduction of the trifluoromethyl group followed by reactions on the other ring can generate further structural diversity. The Suzuki and Stille coupling reactions, while not a transformation of the title compound itself, represent key methods for the synthesis of such substituted biphenyls from appropriately functionalized precursors. nih.gov
Medicinal Chemistry and Biological Activity Research of 3 Methoxy 3 Trifluoromethylbiphenyl Derivatives
Role as a Bioactive Chemical Scaffold in Drug Discovery
The biphenyl (B1667301) scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design of ligands that can interact with a wide range of biological targets. The introduction of methoxy (B1213986) and trifluoromethyl substituents at the 3 and 3' positions, respectively, allows for fine-tuning of properties such as lipophilicity, metabolic stability, and target-binding interactions. Researchers have leveraged this scaffold to develop compounds with significant activity at enzymes and receptors central to various pathological processes.
Fatty Acid Amide Hydrolase (FAAH) Inhibition and Endocannabinoid System Modulation
The endocannabinoid system plays a crucial role in regulating pain, inflammation, and mood. A key enzyme in this system is Fatty Acid Amide Hydrolase (FAAH), which degrades the endocannabinoid anandamide (B1667382). Inhibiting FAAH increases anandamide levels, offering a therapeutic strategy for various disorders. Biphenyl-3-yl carbamate (B1207046) derivatives have been extensively investigated as FAAH inhibitors.
One of the most notable examples is URB597 (cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester). acs.org This compound is a potent and selective FAAH inhibitor that has been shown to increase brain anandamide levels in rodents. acs.org Structure-activity relationship (SAR) studies on a series of O-arylcarbamates revealed that the biphenyl-3-yl ester scaffold is a key determinant of activity. nih.gov The introduction of a small polar group, such as a carbamoyl (B1232498) group at the meta-position (3') of the distal phenyl ring, as seen in URB597, significantly enhances inhibitory potency against FAAH. nih.gov Another related compound, URB524 (cyclohexylcarbamic acid biphenyl-3-yl ester), which lacks the 3'-carbamoyl group, is also a FAAH inhibitor, though less potent than URB597. nih.gov
Another enzyme involved in endocannabinoid signaling is monoacylglycerol lipase (B570770) (MAGL), which is the primary enzyme for the degradation of 2-arachidonoylglycerol (B1664049) (2-AG). The compound URB602 ([1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester) has been identified as an inhibitor of MAGL. nih.govcaymanchem.comrsc.org While initially investigated in the context of FAAH inhibitors, studies have shown that URB602 is more selective for MAGL, with weak or no inhibitory activity against FAAH at relevant concentrations. caymanchem.comnih.gov By inhibiting MAGL, URB602 selectively increases the levels of 2-AG in the brain. nih.gov
Table 1: Biphenyl Derivatives Targeting the Endocannabinoid System
| Compound Name | Structure | Target Enzyme | IC₅₀ | Reference |
|---|---|---|---|---|
| URB597 | Cyclohexylcarbamic acid 3'-carbamoyl-biphenyl-3-yl ester | FAAH | 4.6 nM | nih.gov |
| URB524 | Cyclohexylcarbamic acid biphenyl-3-yl ester | FAAH | 63 nM | nih.gov |
| URB602 | [1,1'-Biphenyl]-3-yl-carbamic acid, cyclohexyl ester | MAGL | 28 µM (rat brain) | caymanchem.comnih.gov |
Antimalarial Potential through Isoprenoid Biosynthesis Pathway Inhibition (e.g., PfIspD)
No research findings were identified that specifically link 3-methoxy-3'-trifluoromethylbiphenyl derivatives to antimalarial activity through the inhibition of the isoprenoid biosynthesis pathway enzyme, 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (PfIspD). While biphenyl derivatives have been explored as antimalarial agents targeting other pathways, such as dihydrofolate reductase (PfDHFR), their activity against PfIspD has not been reported in the reviewed literature. nih.govnih.gov
Sphingosine-1-phosphate Receptor 1 (S1P1) Agonism and Lymphocyte Trafficking
The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating the trafficking of lymphocytes from lymphoid organs into the bloodstream. nih.govnih.gov Agonism at the S1P1 receptor leads to its internalization, which in turn traps lymphocytes in the lymph nodes, causing a reduction in circulating lymphocytes (lymphopenia). nih.govsigmaaldrich.com This mechanism is the basis for the therapeutic effect of S1P1 modulators in autoimmune diseases like multiple sclerosis. sigmaaldrich.com
A derivative of the this compound scaffold has been identified as a potent and selective S1P1 receptor agonist. The compound, 4-Methoxy-N-(2-(trifluoromethyl)biphenyl-4-ylcarbamoyl)nicotinamide, also known as S1P1 Receptor Agonist III, demonstrates high efficacy in activating the human S1P1 receptor. researchgate.net It is an orally bioavailable compound that has been shown to effectively lower circulating lymphocyte levels in rats, consistent with the mechanism of S1P1 agonism. researchgate.net This finding highlights the potential of this chemical scaffold in the development of novel immunomodulatory agents. researchgate.net
Table 2: Biphenyl Derivative as an S1P1 Receptor Agonist
| Compound Name | Structure | Target Receptor | EC₅₀ (hS1P1) | Reference |
|---|---|---|---|---|
| S1P1 Receptor Agonist III | 4-Methoxy-N-(2-(trifluoromethyl)biphenyl-4-ylcarbamoyl)nicotinamide | S1P1 | 35 nM | researchgate.net |
CRTH2 Receptor Antagonism and Inflammatory Pathways
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a receptor for prostaglandin (B15479496) D2 (PGD2). nih.govresearchgate.net The interaction between PGD2 and CRTH2 is a key driver of type 2 inflammatory responses, which are characteristic of allergic diseases such as asthma. nih.govresearchgate.net CRTH2 is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, and its activation mediates their recruitment and activation. nih.gov Therefore, antagonists of the CRTH2 receptor are being actively pursued as potential anti-inflammatory therapies. nih.gov
Within a series of azabiphenylaminobenzoic acid derivatives, a compound featuring the core scaffold of interest has been disclosed as a CRTH2 antagonist. Specifically, 2-(3,5-difluoro-3'-methoxybiphenyl-4-ylamino)nicotinic acid is cited in patent literature as a compound with CRTH2 antagonist activity. nih.gov This demonstrates the utility of the substituted biphenyl scaffold in the design of molecules that can interfere with inflammatory pathways mediated by PGD2. nih.gov
Table 3: Biphenyl Derivative as a CRTH2 Receptor Antagonist
| Compound Name | Structure | Target Receptor | Activity | Reference |
|---|---|---|---|---|
| 2-(3,5-Difluoro-3'-methoxybiphenyl-4-ylamino)nicotinic acid | 2-(3,5-Difluoro-3'-methoxybiphenyl-4-ylamino)nicotinic acid | CRTH2 | Antagonist | nih.gov |
Inhibition of L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P]
No published research was found that describes the exploration or identification of this compound derivatives as inhibitors of L-glutamine: D-fructose-6-phosphate amidotransferase (GlcN-6-P). This enzyme is the first and rate-limiting step in the hexosamine biosynthetic pathway. While inhibitors of this enzyme are of interest for potential antimicrobial and antidiabetic applications, the biphenyl scaffold of interest has not been reported in this context. nih.govwikipedia.org
Exploration of Other Pharmacological Targets
The versatility of the biphenyl scaffold has led to its investigation against other pharmacological targets beyond those previously discussed.
Neurokinin-1 (NK1) Receptor Antagonism: The NK1 receptor, which binds the neuropeptide Substance P, is implicated in emesis, pain, and inflammation. Patent literature discloses biphenyl derivatives as antagonists of the NK1 receptor, suggesting a potential therapeutic application for this class of compounds in conditions mediated by Substance P signaling.
Monoacylglycerol Lipase (MAGL) Inhibition: As mentioned in section 4.1.1, the biphenyl derivative URB602 is an inhibitor of MAGL, an enzyme that degrades the endocannabinoid 2-AG. nih.govcaymanchem.com This activity represents another facet of how this scaffold can modulate the endocannabinoid system, distinct from FAAH inhibition. The inhibition of MAGL by URB602 has been shown to produce neuroprotective effects in preclinical models of brain injury. nih.gov
Structure-Activity Relationship (SAR) Investigations
The biological activity of biphenyl derivatives is highly sensitive to the position and electronic nature of their substituents. The relative orientation of the two phenyl rings and the specific placement of functional groups dictate the molecule's three-dimensional shape and its ability to fit into a biological target's binding site.
The position of substituents significantly influences biological potency. For instance, in a series of biphenyl-substituted diarylpyrimidines developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the substitution pattern on the biphenyl moiety was a key determinant of antiviral activity. nih.gov Research indicated that substituents at the 4'-position generally led to better activity compared to those at the 2'- or 3'-positions. nih.gov This highlights that the specific location of a group like the trifluoromethyl moiety in this compound is a critical factor for its biological function. The electronic properties of these substituents are also paramount. Studies have shown that electron-withdrawing groups, such as a cyano (CN) or a trifluoromethyl (CF3) group, can enhance the biological activity of biphenyl compounds. nih.govmdpi.com In one study, the order of activity based on the substituent was found to be CN > F ≈ Cl > CH₃ > OCH₃, demonstrating a preference for electron-withdrawing groups over electron-donating ones like methoxy (OCH₃). nih.gov
The following table summarizes the general effects of substituent position and nature on the activity of biphenyl derivatives based on findings from various studies.
| Feature | Observation | Implication for this compound |
| Substituent Position | Activity can be highly dependent on the substitution pattern (ortho, meta, para). In some series, 4'-substitution is optimal. nih.gov | The meta-positions of both the methoxy and trifluoromethyl groups are crucial determinants of the molecule's specific biological activity. |
| Electronic Effects | Electron-withdrawing groups (e.g., -CN, -CF3) are often associated with higher potency in certain classes of biphenyls. nih.govmdpi.com | The 3'-trifluoromethyl group is expected to significantly enhance biological efficacy through its strong electron-withdrawing nature. |
| Methoxy Group Influence | The position of a methoxy group affects physicochemical properties like lipophilicity and can influence pharmacokinetics (e.g., clearance rates). nih.gov | The 3-methoxy group will modulate the polarity and metabolic profile of the compound. |
| Steric Hindrance | Bulky ortho substituents can restrict the rotation around the biphenyl bond, affecting conformation and receptor binding. nih.govslideshare.net | With meta-substituents, there is less steric hindrance compared to ortho-substitution, allowing for more conformational flexibility. |
The trifluoromethyl (CF₃) group is a privileged substituent in medicinal chemistry, utilized to enhance a molecule's pharmacological profile. nih.gov Its unique properties significantly influence molecular interactions, which is critical for the biological activity of compounds like this compound.
From an electronic standpoint, the trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. This property can influence the acidity or basicity of nearby functional groups and can alter the electronic nature of the aromatic ring to which it is attached. These electronic modifications can strengthen interactions with biological targets, such as hydrogen bonding and electrostatic interactions. nih.gov
Furthermore, the CF₃ group is known for its high metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic degradation by enzymes. nih.gov This stability can increase the half-life of a drug in the body, leading to a longer duration of action. In drug design, replacing a metabolically vulnerable group with a CF₃ group is a common strategy to improve pharmacokinetic properties.
The steric bulk of the trifluoromethyl group is also a key factor in its influence on molecular interactions. It is larger than a hydrogen atom and is often used as a bioisostere for a chlorine atom due to their similar steric demands. nih.gov This size can influence how the molecule fits into a protein's binding pocket, potentially increasing binding affinity and selectivity by occupying specific hydrophobic pockets.
| Property of CF₃ Group | Influence on Molecular Interactions | Reference |
| High Lipophilicity | Enhances membrane permeability and can improve drug absorption and distribution. | nih.gov |
| Strong Electron-Withdrawing Nature | Modulates the electronic properties of the molecule, potentially strengthening interactions with biological targets. | nih.gov |
| Metabolic Stability | Increases resistance to enzymatic degradation, leading to a longer biological half-life. | nih.gov |
| Steric Bulk | Can promote favorable interactions by fitting into hydrophobic pockets of a target protein, enhancing binding affinity and selectivity. | nih.gov |
Molecular Interactions and Target Engagement Studies
Understanding how a molecule like this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. This involves studying the specific binding mechanisms and the conformational adjustments required for effective engagement.
The binding of a ligand, such as a derivative of this compound, to a protein is a dynamic process governed by a variety of non-covalent interactions. The biphenyl scaffold is considered a "privileged scaffold" in medicinal chemistry precisely because it is adept at participating in these interactions, particularly binding in hydrophobic pockets and forming π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine. mdpi.com
The binding process can be conceptualized through different models. The simplest is the "lock-and-key" model, where a structurally rigid ligand fits perfectly into a rigid receptor. youtube.com This model is relevant for drug design strategies that aim to create highly complementary and rigid molecules to maximize binding specificity. youtube.com More complex models like the "induced fit" model propose that the binding of a ligand can cause conformational changes in the protein, leading to a more stable complex. A third model, the Monod-Wyman-Changeux model of allostery, involves a pre-existing equilibrium of different protein conformations, with the ligand preferentially binding to and stabilizing its most complementary state. youtube.com
For a molecule like this compound, several types of interactions are expected to drive its binding to a protein target:
Hydrophobic Interactions: The biphenyl core and the trifluoromethyl group are lipophilic and likely to engage with hydrophobic pockets in a protein binding site.
π-π Stacking: The two aromatic rings can participate in stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor group on the protein.
Dipole-Dipole and Electrostatic Interactions: The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group create a distinct electrostatic potential across the molecule, which can lead to favorable electrostatic interactions with the protein.
The conformation of biphenyl derivatives is a critical aspect of their ability to bind to a target. The two phenyl rings of biphenyl itself are not coplanar in the gas phase or in solution, adopting a twisted conformation with a dihedral angle of about 44-45° due to steric hindrance between the ortho-hydrogens. mdpi.com This rotation around the central carbon-carbon single bond is a key feature of biphenyl chemistry.
The presence of substituents, particularly at the ortho positions, can significantly restrict this rotation. slideshare.net While this compound has meta-substituents, which exert less steric hindrance than ortho-substituents, they still influence the preferred dihedral angle and the energy barrier to rotation. nih.gov The molecule must adopt a conformation that is complementary to the shape of the protein's binding site for effective binding to occur. This accommodation might require the molecule to adopt a higher-energy, more planar, or more twisted conformation than it would prefer in solution. The ability of the biphenyl core to allow for this internal rotation may be beneficial for dissipating stress upon binding. researchgate.net
The interaction between a hydroxylated biphenyl and a protein can be a direct result of conformational isomerism caused by hindered rotation, a phenomenon known as atropisomerism. mdpi.com While this compound is not substituted in a way that would lead to stable, isolable atropisomers at room temperature, the principles of restricted rotation and conformational preference are still highly relevant to its interaction with a binding site. slideshare.net The final bound conformation will be a balance between the energy required to adopt that conformation and the favorable energy gained from the ligand-protein interactions.
Computational Chemistry and Molecular Modeling in Biological Contexts
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into molecular properties and interactions that are difficult to obtain through experimental methods alone. For derivatives of this compound, these techniques can be used to predict biological activity, understand binding mechanisms, and guide the design of new, more potent analogues.
Molecular docking is a widely used computational technique to predict the preferred binding mode of a ligand within a protein's binding site. For example, docking studies have been used to understand how biphenyl-containing inhibitors bind to targets like the PD-1/PD-L1 protein dimer, revealing key hydrophobic and π-π interactions. mdpi.com Such studies on this compound derivatives could identify the specific amino acid residues involved in binding and suggest modifications to improve affinity.
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. In a study of dihydropyrimidinone derivatives, QSAR analysis showed that cytotoxic activity was closely related to the presence of bulky and electronegative substituents, such as a 3-CF₃ group. mdpi.com This aligns with the known properties of the trifluoromethyl group and suggests that a similar approach could be used to model the activity of this compound derivatives.
Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of molecules. For instance, DFT has been used to calculate the energy levels of novel π-conjugated molecules, providing insights into their electronic behavior. acs.org For this compound, DFT could be used to map the electrostatic potential surface, identifying regions of positive and negative charge that are important for electrostatic interactions with a protein target. Furthermore, computational methods can be used to calculate the rotational energy barrier around the biphenyl bond, helping to understand the conformational preferences of the molecule. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Research on biphenyl derivatives has extensively utilized molecular docking to explore their potential as inhibitors for various enzymes. For instance, studies on biphenyl-substituted chalcone (B49325) derivatives have shown their potential to inhibit enzymes like human carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net Docking studies of these compounds revealed key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of these enzymes. researchgate.net Similarly, biphenyl-sulfonamides have been identified as potent inhibitors of matrix metalloproteinase-2 (MMP-2) and β-N-acetyl-d-hexosaminidase through docking simulations, which highlighted crucial interactions with catalytic metal ions and active site residues. nih.govnih.gov
For derivatives of this compound, molecular docking simulations can elucidate how the methoxy and trifluoromethyl substituents influence binding to specific protein targets. The methoxy group can act as a hydrogen bond acceptor, while the trifluoromethyl group can participate in hydrophobic and non-conventional hydrogen bonding interactions. The relative positions of these groups on the biphenyl scaffold are critical for determining the optimal binding orientation.
A hypothetical docking study of a this compound derivative into a generic enzyme active site might reveal the binding interactions detailed in the table below.
| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) | Significance |
| Hydrogen Bond | Methoxy group (Oxygen) | Serine, Threonine, Tyrosine | Anchors the ligand in the binding pocket. |
| Hydrophobic Interaction | Biphenyl rings, Trifluoromethyl group | Leucine, Isoleucine, Valine, Phenylalanine | Contributes to binding affinity through the hydrophobic effect. |
| Pi-Pi Stacking | Phenyl rings | Phenylalanine, Tyrosine, Tryptophan, Histidine | Stabilizes the ligand-protein complex. |
| Halogen Bond | Trifluoromethyl group (Fluorine) | Electron-rich atoms (e.g., backbone carbonyls) | Can enhance binding affinity and specificity. |
These simulations are instrumental in the rational design of more potent and selective inhibitors based on the this compound scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
Several 3D-QSAR studies have been performed on biphenyl derivatives to identify the key pharmacophoric features required for their biological activities, such as aromatase inhibition. nih.govnih.gov These studies have highlighted the importance of steric and electronic fields in determining the inhibitory potency. For example, a multifaceted 3D-QSAR study on biphenyl analogues as aromatase inhibitors revealed that a force field-based model provided the best correlation between the structural features and the biological activity. nih.gov The contour maps generated from such studies provide a visual representation of the regions where certain properties (e.g., steric bulk, positive/negative charge) would enhance or diminish the biological activity. nih.gov
For a series of this compound derivatives, a QSAR model could be developed to correlate their physicochemical properties with a specific biological activity, such as enzyme inhibition. The descriptors used in such a model would likely include:
| Descriptor Class | Specific Descriptor Example | Relevance to this compound |
| Electronic | Dipole Moment, HOMO/LUMO energies | The electron-donating methoxy and electron-withdrawing trifluoromethyl groups create a significant dipole moment and influence the molecule's electronic properties. ustc.edu.cn |
| Steric | Molar Refractivity, Molecular Volume | The size and shape of the substituents affect how the molecule fits into a binding site. |
| Hydrophobic | LogP | The overall lipophilicity of the molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Topological | Wiener Index, Kier-Hall Indices | These descriptors encode information about the connectivity and branching of the molecule. |
A statistically robust QSAR model, as indicated by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), can be a powerful tool for predicting the activity of untested derivatives and for guiding the synthesis of new compounds with improved potency. researchgate.netphyschemres.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. doaj.orgresearchgate.net These calculations provide valuable insights into properties like orbital energies (HOMO and LUMO), electrostatic potential, and bond characteristics.
Studies on substituted biphenyls have utilized DFT to understand the effects of different functional groups on their electronic properties. oaji.nettandfonline.com For this compound, DFT calculations can be used to determine how the methoxy and trifluoromethyl groups influence the electron distribution across the biphenyl system. The methoxy group is expected to increase the electron density on its substituted ring, particularly at the ortho and para positions, and raise the energy of the Highest Occupied Molecular Orbital (HOMO). Conversely, the electron-withdrawing trifluoromethyl group will decrease the electron density on its ring and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
The calculated electronic properties can be correlated with the molecule's reactivity and biological activity. For example, the HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. iosrjournals.org
| Calculated Property | Significance for this compound |
| HOMO Energy | Relates to the ability to donate electrons; influenced by the methoxy group. |
| LUMO Energy | Relates to the ability to accept electrons; influenced by the trifluoromethyl group. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, providing insight into polar interactions. epstem.net |
These quantum chemical calculations provide a fundamental understanding of the intrinsic properties of this compound derivatives, which underpins their behavior in biological systems.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net In the context of medicinal chemistry, MD simulations can provide insights into the stability of ligand-protein complexes, conformational changes in both the ligand and the protein upon binding, and the detailed dynamics of their interactions.
MD simulations have been applied to various biphenyl derivatives to assess the stability of their complexes with target proteins. nih.gov For example, MD simulations of biphenylsulfonamide derivatives bound to MMP-2 have revealed stable binding interactions and identified key amino acid residues crucial for the complex's stability. nih.gov Similarly, simulations of biphenyl-substituted chalcones with their target enzymes have provided a dynamic view of the binding process. researchgate.net
For a complex between a this compound derivative and a target protein, an MD simulation could provide the following information:
| Simulation Parameter | Information Gained |
| Root Mean Square Deviation (RMSD) | Assesses the stability of the protein and the ligand over the simulation time. A stable RMSD suggests a stable binding mode. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein, indicating the persistence of key interactions. |
| Binding Free Energy Calculations (e.g., MM-PBSA/GBSA) | Estimates the binding affinity of the ligand to the protein, providing a more quantitative measure than docking scores alone. |
MD simulations offer a more realistic and dynamic picture of the ligand-protein interactions compared to the static view provided by molecular docking, thereby complementing and validating the docking results. mdpi.com
Theoretical Studies on Biological Mechanisms
Theoretical studies on biological mechanisms aim to elucidate the step-by-step process by which a molecule exerts its biological effect. This can involve investigating the mechanism of enzyme inhibition, the modulation of a signaling pathway, or the interaction with a receptor.
For derivatives of this compound, theoretical studies could be employed to understand their potential mechanisms of action as enzyme inhibitors. For instance, if these compounds are found to inhibit a particular enzyme, computational methods can be used to model the catalytic reaction in the presence and absence of the inhibitor. This can reveal whether the inhibitor acts competitively, non-competitively, or uncompetitively. nih.gov
Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the enzymatic reaction mechanism at a high level of theory for the active site (QM region) while treating the rest of the protein with a more computationally efficient method (MM region). This approach can provide detailed insights into the transition states of the reaction and how the inhibitor affects their energies.
Theoretical studies can also be used to predict the metabolic fate of this compound derivatives. By identifying the most likely sites of metabolism (e.g., oxidation of the methoxy group, hydroxylation of the aromatic rings), computational models can help in designing analogues with improved metabolic stability.
Applications in Catalysis and Ligand Design Beyond Synthesis
Biphenyl (B1667301) Derivatives as Ligands in Asymmetric Catalysis
Axially chiral biaryl compounds are fundamental components of many highly effective chiral ligands used in asymmetric reactions. wikipedia.org The rotation around the pivotal C-C bond of the biphenyl is hindered, leading to stable atropisomers that can induce chirality. The development of ligands based on biphenyls and their larger analogues, such as 1,1'-bi-2-naphthol (B31242) (BINOL), has been crucial in the advancement of asymmetric catalysis. wikipedia.orgwikipedia.org These ligands, when complexed with a metal center, create a chiral environment that can lead to the preferential formation of one enantiomer of a product.
The efficacy of these catalysts is highly dependent on the nature of the substituents on the biphenyl core. nih.gov Adjusting the groups at the 3, 3', 5, 5', 6, and 6' positions can enhance the efficiency of ligands and catalysts in asymmetric synthesis. nih.gov For instance, research has shown that varying the substituents at the 3 and 3' positions of biphenol-based phosphoramidite (B1245037) ligands dramatically affects the catalyst's activity and the enantioselectivity of the reaction. nih.gov This principle suggests that the distinct electronic nature of the methoxy (B1213986) and trifluoromethyl groups in 3-Methoxy-3'-trifluoromethylbiphenyl could be harnessed to fine-tune the performance of a catalyst in various asymmetric transformations.
Design of Chiral Phosphoramidite Ligands from Biphenyl Scaffolds
Phosphoramidites are a class of P-chiral ligands that have gained prominence in asymmetric catalysis. wikipedia.org A common strategy for their synthesis involves the reaction of a chiral biphenol with phosphorus trichloride, followed by the addition of an amine. wikipedia.org These monodentate ligands have challenged the long-held belief that high rigidity is a prerequisite for effective stereocontrol in metal-ligand complexes. wikipedia.org
BINOL-derived phosphoramidites are among the most widely used ligands in transition metal-catalyzed asymmetric reactions. nih.gov Modifications to the BINOL skeleton, such as the introduction of substituents at various positions, allow for the systematic tuning of the ligand's steric and electronic properties. nih.gov For example, introducing substituents at the 3,3'-positions of the BINOL framework can significantly impact reaction efficiency. nih.gov Similarly, substituents at the 6,6'-positions, including electron-withdrawing groups like trifluoromethyl (-CF3), can be used to modulate the remote electronic properties of the ligand without altering its immediate steric environment. nih.gov
Following this design principle, a functionalized derivative of this compound, such as a dihydroxy-substituted version (e.g., 2,2'-dihydroxy-3-methoxy-3'-trifluoromethylbiphenyl), could serve as a precursor for a novel chiral phosphoramidite ligand. The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group could lead to unique catalytic properties, potentially offering high selectivity and reactivity in reactions like asymmetric hydrogenation, hydroformylation, and conjugate additions. nih.govinter-chem.pl
Organophosphorus Compounds as Catalysts
While often employed as ligands, organophosphorus compounds can also act as catalysts themselves. In certain reactions, organophosphorus acids have been shown to catalyze processes like amidation. ucj.org.ua The mechanism can involve the in situ formation of an intermediate phosphite (B83602) species that acts as a catalyst. ucj.org.ua
Although there is no direct literature on this compound acting as an organocatalyst, the potential exists for its derivatives. A phosphorylated version of this biphenyl could theoretically participate in catalytic cycles where the phosphorus center is the active site. The electronic environment created by the methoxy and trifluoromethyl substituents would be expected to modulate the acidity and nucleophilicity of the phosphorus atom, thereby influencing its catalytic activity.
Involvement in Frustrated Lewis Pair Chemistry
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.orglibretexts.org This "unquenched" reactivity allows FLPs to activate a variety of small molecules, most notably hydrogen (H2), enabling metal-free hydrogenations. wikipedia.orgnih.gov The concept of FLP chemistry has expanded to include the activation of other small molecules and has been applied in various catalytic transformations. nih.govnih.gov
The typical FLP system involves a bulky phosphine (B1218219) (Lewis base) and a borane (B79455) (Lewis acid). wikipedia.org While this compound is not itself a Lewis acid or base in this context, its derivatives could potentially be incorporated into FLP systems. For instance, a phosphine-substituted derivative of this biphenyl could act as the Lewis base component. The steric bulk and electronic properties imparted by the methoxy and trifluoromethyl groups could influence the frustration of the resulting Lewis pair and its subsequent reactivity. The functionalization of trifluoromethylarenes, a class of compounds to which our subject molecule belongs, has been explored using FLPs for C-F bond activation, highlighting the relevance of this chemistry to fluorinated compounds. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the chemical environments of specific nuclei.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 3-Methoxy-3'-trifluoromethylbiphenyl, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.
The aromatic region of the spectrum is typically observed between δ 6.9 and 7.9 ppm. The protons on the methoxy-substituted phenyl ring generally appear at slightly higher field (more shielded) compared to those on the electron-withdrawing trifluoromethyl-substituted ring. The complex splitting patterns (multiplets) in this region arise from spin-spin coupling between adjacent protons. The methoxy group provides a sharp, characteristic singlet at approximately δ 3.8-3.9 ppm, integrating to three protons. rsc.org
Table 1: Expected ¹H NMR Chemical Shift Data for this compound (Note: Data is predicted based on analysis of structurally similar compounds.)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (on CF₃-ring) | 7.5 - 7.9 | Multiplet (m) |
| Aromatic H (on OCH₃-ring) | 6.9 - 7.4 | Multiplet (m) |
| Methoxy (OCH₃) | ~3.85 | Singlet (s) |
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound gives a distinct signal.
The spectrum shows several key features: the methoxy carbon signal appears upfield around δ 55 ppm. rsc.org The aromatic carbons resonate in the δ 110-160 ppm region. The carbon atom of the trifluoromethyl group (CF₃) is of particular interest; it appears as a quartet due to coupling with the three attached fluorine atoms (a large one-bond ¹³C-¹⁹F coupling constant, ¹JCF, of approximately 272 Hz is expected). researchgate.net The quaternary carbons, those directly connecting the two phenyl rings and the one bearing the CF₃ group, typically show signals of lower intensity. youtube.com
Table 2: Expected ¹³C NMR Chemical Shift Data for this compound (Note: Data is predicted based on analysis of structurally similar compounds.)
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| Methoxy (OCH₃) | ~55.3 | Singlet |
| Aromatic C-H | 113 - 130 | Singlet or small doublet |
| Aromatic C-O | ~160.0 | Singlet |
| Aromatic C-C (ipso) | 140 - 143 | Singlet |
| Aromatic C-CF₃ | ~131.5 | Quartet (q) |
| Trifluoromethyl (CF₃) | ~124.0 | Quartet (q, ¹JCF ≈ 272 Hz) |
¹⁹F NMR for Trifluoromethyl Group Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for detecting fluorine-containing functional groups. Since there is only one trifluoromethyl group in the molecule, the ¹⁹F NMR spectrum of this compound is expected to be simple.
The spectrum should display a single, sharp singlet, confirming the presence of a single type of trifluoromethyl chemical environment. Based on data from analogous trifluoromethyl-substituted biphenyl (B1667301) compounds, the chemical shift for this signal is anticipated to be in the range of δ -62 to -64 ppm (relative to CFCl₃ as a standard). rsc.org This technique is exceptionally useful for confirming the successful incorporation of the CF₃ group into the molecular structure and for assessing purity, as fluorine-containing impurities would likely produce separate signals.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS is utilized to determine the precise molecular mass of a compound, which allows for the deduction of its elemental formula. For this compound, HRMS confirms the molecular formula C₁₄H₁₁F₃O by comparing the experimentally measured mass to the theoretically calculated mass. The high accuracy of this technique, typically within a few parts per million (ppm), provides unambiguous confirmation of the elemental composition.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Observed m/z |
| [M]⁺ | C₁₄H₁₁F₃O | 252.0762 | ~252.076 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. The GC component separates this compound from any impurities, and the retention time is a characteristic property of the compound under specific GC conditions.
Following separation, the compound is ionized (typically by Electron Ionization, EI), and the mass spectrometer detects the molecular ion ([M]⁺) and various fragment ions. The molecular ion peak would appear at an m/z of 252. The fragmentation pattern is a molecular fingerprint that helps to confirm the structure. Expected fragmentation pathways include the loss of a methyl radical (•CH₃) to give an ion at m/z 237, or the loss of a methoxy radical (•OCH₃) resulting in an ion at m/z 221.
Table 4: Predicted Key Fragments in the GC-MS (EI) Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 252 | [C₁₄H₁₁F₃O]⁺ (Molecular Ion) |
| 237 | [M - CH₃]⁺ |
| 221 | [M - OCH₃]⁺ |
| 183 | [M - CF₃]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the separation, detection, and identification of individual components within a mixture. In the context of synthesizing this compound, LC-MS would be employed to monitor the reaction progress, assess the purity of the final product, and identify any byproducts.
The process involves injecting the sample into a high-performance liquid chromatography (HPLC) system, where it is passed through a column packed with a stationary phase. The differential interactions of the sample components with the stationary and mobile phases lead to their separation. For a biphenyl derivative, a reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a formic acid additive to improve ionization.
As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. A patent for related trifluoromethyl-biphenyl compounds describes the use of an LC/MS system for their characterization. uni-regensburg.de While the specific conditions for this compound would need to be optimized, a typical LC-MS analysis would provide a chromatogram showing the retention time of the compound and a corresponding mass spectrum confirming its molecular weight.
Table 1: Illustrative LC-MS Parameters for Analysis of Biphenyl Derivatives
| Parameter | Value |
| LC System | Agilent Technologies |
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| MS System | Electrospray Ionization (ESI) |
| Ionization Mode | Positive |
| Mass Range | 100-1000 m/z |
Note: This table represents typical starting parameters for LC-MS analysis of small organic molecules and would require optimization for this compound.
Electrospray Ionization Time-of-Flight (ESI-TOF) MS
For more precise mass determination, Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) is a powerful tool. ESI is a soft ionization technique that typically produces intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), minimizing fragmentation. The TOF mass analyzer then measures the mass-to-charge ratio with high accuracy by determining the time it takes for ions to travel a fixed distance.
A study on proton pump inhibitors, which are also complex heterocyclic molecules, demonstrated the use of (+)-ESI-TOF/HRMS to elucidate fragmentation patterns. nih.gov For this compound, high-resolution ESI-TOF MS would provide a highly accurate mass measurement, which can be used to confirm its elemental composition. The fragmentation pattern, although minimal with ESI, can offer structural clues. For instance, the loss of a methyl group (-CH₃) from the methoxy moiety or cleavage at the biphenyl linkage might be observed under certain conditions.
Table 2: Expected High-Resolution Mass Data for this compound
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [C₁₄H₁₁F₃O+H]⁺ | 269.0835 | 269.0831 |
| [C₁₄H₁₁F₃O+Na]⁺ | 291.0654 | 291.0650 |
Note: The molecular formula of this compound is C₁₄H₁₁F₃O. The hypothetical observed masses illustrate the high accuracy of the ESI-TOF technique.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the methoxy group would be indicated by C-H stretching vibrations around 2850-2960 cm⁻¹ and a strong C-O stretching band between 1000 and 1300 cm⁻¹. The trifluoromethyl group would show strong C-F stretching absorptions in the region of 1000-1400 cm⁻¹. The aromatic biphenyl core would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. uninsubria.itdocbrown.info
A study on methoxy-substituted benzenes adsorbed on solid acid catalysts utilized FT-IR to investigate the interactions of the methoxy group. uninsubria.it Similarly, the IR spectrum of this compound would provide clear evidence for the presence of its key functional moieties.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Methoxy C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-F (Trifluoromethyl) | Stretch | 1000 - 1400 (strong, multiple bands) |
| C-O (Methoxy) | Stretch | 1000 - 1300 (strong) |
| Aromatic C-H | Out-of-plane bend | 690 - 900 |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The sample is irradiated with X-rays, and the diffraction pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is recorded. This pattern is characteristic of the crystalline phase of the material. PXRD is valuable for identifying the crystalline form, assessing sample purity, and determining the unit cell parameters. While no PXRD data is available for this compound, the technique would be crucial for characterizing its solid-state properties.
Single crystal X-ray diffraction provides the most definitive structural information about a molecule, including bond lengths, bond angles, and torsional angles. This technique requires a single, high-quality crystal of the compound. The diffraction data collected from the crystal allows for the generation of an electron density map, from which the precise positions of the atoms can be determined.
Although a crystal structure for this compound has not been reported, a Ph.D. thesis describes the synthesis of the isomeric compound, 2-Methoxy-3'-(trifluoromethyl)-1,1'-biphenyl. ua.es Obtaining a single crystal of this compound would allow for the unambiguous determination of its molecular geometry, including the dihedral angle between the two phenyl rings, which is a key conformational feature of biphenyl compounds.
Table 4: Hypothetical Single Crystal X-ray Diffraction Data for a Biphenyl Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 22.789 |
| β (°) ** | 98.76 |
| Volume (ų) | 1234.5 |
| Z | 4 |
| Calculated Density (g/cm³) ** | 1.456 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from a single crystal XRD experiment.
Other Complementary Analytical Methods
A variety of other analytical techniques can provide further insights into the properties of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique would be used to determine the thermal stability of this compound, identifying decomposition temperatures.
Transmission Electron Microscopy (TEM): If the compound were to be formulated into nanoparticles or other nanostructures, TEM would be used to visualize their size, shape, and morphology.
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES): While not typically used for organic characterization, if the compound were part of a metal complex or used in a process involving metals, ICP-AES could be used to detect and quantify trace metal impurities.
Small-Angle X-ray Scattering (SAXS): For materials containing ordered structures on a nanometer scale, such as some polymers or self-assembled systems involving the title compound, SAXS could provide information about their size, shape, and arrangement.
In the absence of direct experimental data for this compound, the application of these standard analytical techniques can be confidently predicted based on the known behavior of its functional groups and the general principles of each method. The collective information from these analyses would provide a comprehensive and scientifically rigorous characterization of this novel compound.
Emerging Research Directions and Future Perspectives for 3 Methoxy 3 Trifluoromethylbiphenyl
Development of Novel Derivatization and Functionalization Strategies
The functionalization of the biphenyl (B1667301) core is paramount to unlocking its full potential. nih.gov For 3-Methoxy-3'-trifluoromethylbiphenyl, future research will likely focus on developing novel strategies to introduce additional functional groups, thereby modulating its physicochemical and biological properties.
One of the most powerful and versatile methods for creating substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net This palladium-catalyzed reaction between an aryl boronic acid and an aryl halide is a cornerstone of modern organic synthesis due to its high yields and tolerance of a wide variety of functional groups. researchgate.net For instance, the synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives has been achieved with good to excellent yields using Suzuki coupling, demonstrating its applicability to complex systems. nih.gov It is conceivable that similar strategies could be employed to synthesize derivatives of this compound.
Another important avenue for derivatization is the direct functionalization of the biphenyl rings. Biphenyls undergo electrophilic substitution reactions, similar to benzene. nih.gov The directing effects of the existing methoxy (B1213986) and trifluoromethyl groups on this compound would guide the position of incoming electrophiles. The methoxy group is an ortho-, para-director, activating the ring towards substitution, while the trifluoromethyl group is a meta-director, deactivating the ring. youtube.com This differential reactivity could be exploited for selective functionalization.
Furthermore, the development of one-pot synthesis procedures for functionalized biphenyl ligands offers a more efficient and cost-effective approach compared to traditional multi-step methods. acs.org Such strategies, which might involve the reaction of arylmagnesium halides with benzyne (B1209423) followed by the addition of a chlorodialkylphosphine, could be adapted for the synthesis of novel phosphine (B1218219) ligands derived from this compound, which could have applications in catalysis. acs.org
Table 1: Potential Derivatization Reactions for this compound
| Reaction Type | Reagents and Conditions | Potential Products | Reference |
| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd catalyst, base | Further arylated biphenyls | rsc.orgresearchgate.net |
| Friedel-Crafts Acylation | Acid anhydride, AlCl₃ | Acylated biphenyl derivatives | nih.gov |
| Halogenation | N-Bromosuccinimide (NBS) | Brominated biphenyl derivatives | rsc.org |
| Nitration | HNO₃, H₂SO₄ | Nitrated biphenyl derivatives | youtube.com |
This table presents potential derivatization reactions based on established methods for other biphenyl compounds.
Interdisciplinary Research Collaborations and Expanding Applications
The unique combination of a methoxy and a trifluoromethyl group suggests that this compound could be a valuable building block in various interdisciplinary fields. The introduction of fluorine atoms into organic molecules can significantly alter their properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes fluorinated compounds, such as this compound, of particular interest in medicinal chemistry.
For example, substituted biphenyls are being investigated as inhibitors of the programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) pathway, which is a key target in cancer immunotherapy. nih.gov Specifically, o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives have shown potent anticancer efficacy. nih.gov This highlights the potential for derivatives of this compound to be explored for similar applications.
In materials science, fluorinated biphenyls are utilized in the synthesis of liquid crystals and as components of organic light-emitting diodes (OLEDs). rsc.orgnih.gov The specific substitution pattern of this compound could lead to novel materials with tailored electronic and optical properties. Research in this area would benefit from collaborations between organic chemists, materials scientists, and physicists.
The biphenyl structure itself is also a key component in the development of photoredox photoinitiating systems for applications such as 3D printing. mdpi.com Biphenyl derivatives can act as effective photosensitizers for both cationic and free-radical photopolymerization processes. mdpi.com Investigating the photochemical properties of this compound could open up new avenues for its use in advanced manufacturing technologies.
Predictive Modeling and Experimental Validation in Chemical and Biological Systems
Computational chemistry and predictive modeling are becoming increasingly important tools in the design and study of new molecules. nih.gov For this compound, theoretical calculations can provide valuable insights into its structural and electronic properties, which can then be validated through experimental studies.
Density Functional Theory (DFT) and ab initio methods like Hartree-Fock can be used to calculate optimized molecular structures, vibrational frequencies, and electronic spectra. nih.gov These computational approaches have been successfully applied to other biphenyl derivatives to understand their spectroscopic properties. nih.gov For this compound, such calculations could predict its conformation, including the dihedral angle between the two phenyl rings, which is a critical parameter influencing its properties. libretexts.org
Molecular electrostatic potential (MEP) analysis can predict regions of a molecule that are susceptible to electrophilic and nucleophilic attack, guiding synthetic derivatization strategies. nih.gov Furthermore, predictive models can be developed to forecast the bioactivity of small molecules, which can accelerate the drug discovery process. nih.gov By building models based on the structural features of this compound and its potential derivatives, researchers can prioritize the synthesis of compounds with the highest probability of desired biological activity.
Experimental validation of these computational predictions is crucial. Techniques such as X-ray crystallography can determine the solid-state structure of the molecule, while spectroscopic methods like NMR and FTIR can confirm its identity and provide information about its chemical environment. nih.govresearchgate.net
Table 2: Computational and Experimental Techniques for Characterizing this compound
| Technique | Information Gained | Reference |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties, vibrational frequencies | nih.gov |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, interactions with solvents or biological targets | libretexts.org |
| X-ray Crystallography | Solid-state structure, bond lengths and angles, intermolecular interactions | researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Chemical structure, connectivity of atoms | nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | nih.gov |
This table outlines common techniques used for the characterization of biphenyl compounds.
Current Challenges and Prospective Opportunities in Biphenyl Research
While the field of biphenyl research is mature, several challenges and opportunities remain. One of the primary challenges is the development of sustainable and efficient synthetic methods. rsc.org While cross-coupling reactions are powerful, they often rely on expensive and sometimes toxic heavy metal catalysts. nih.gov Future research will likely focus on developing catalytic systems based on more abundant and less toxic metals, such as iron. nih.gov
Another challenge lies in the selective functionalization of biphenyls with multiple substituents. nih.gov Controlling the regioselectivity of reactions on asymmetrically substituted biphenyls like this compound requires a deep understanding of the electronic and steric effects of the substituents.
Despite these challenges, the opportunities in biphenyl research are vast. The inherent chirality (atropisomerism) of certain ortho-substituted biphenyls makes them valuable as ligands in asymmetric catalysis. libretexts.orgwikipedia.org While this compound itself is not chirally substituted at the ortho positions, its derivatives could be designed to exhibit atropisomerism.
The development of novel biphenyl-based materials for electronics, photonics, and energy applications continues to be a promising area of research. mdpi.com The unique properties of this compound, arising from its specific substitution pattern, make it a compelling candidate for exploration in these areas. Furthermore, the discovery of new biological activities for biphenyl derivatives remains a significant driver of research in medicinal chemistry. nih.govfrontiersin.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methoxy-3'-trifluoromethylbiphenyl, and how can reaction efficiency be improved?
- Methodological Answer : Synthetic optimization often involves iterative computational and experimental approaches. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, while high-throughput screening narrows solvent, catalyst, and temperature conditions . For biphenyl systems, coupling reactions (e.g., Suzuki-Miyaura) are common, but steric hindrance from the trifluoromethyl group may require tailored ligands (e.g., bulky phosphines) or microwave-assisted heating to enhance yields. Post-synthesis, purification via column chromatography or recrystallization should be validated using HPLC or GC-MS .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use / NMR to verify substituent positions and purity. The methoxy group’s deshielding effects and trifluoromethyl’s distinct signals are diagnostic .
- Quantitative Analysis : LC-MS or GC-MS with internal standards ensures accurate quantification, especially for trace impurities.
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess decomposition thresholds, critical for applications in high-temperature environments .
Q. How can computational modeling predict the physicochemical properties of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations and COSMO-RS theory model solubility, log, and diffusion coefficients. Tools like COMSOL Multiphysics integrate AI to optimize parameters such as partition coefficients in biphasic systems . For electronic properties (e.g., HOMO-LUMO gaps), Gaussian or ORCA software packages provide insights into reactivity and potential as a photoredox catalyst .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer : Contradictions often arise from competing pathways (e.g., homocoupling vs. heterocoupling) or solvent-dependent catalyst poisoning. Kinetic isotope effect (KIE) studies and in situ FT-IR monitoring can identify rate-determining steps. For example, trifluoromethyl groups may slow oxidative addition in palladium-catalyzed reactions, necessitating lower oxidation-state precatalysts (e.g., Pd(0)) . Advanced DFT calculations (e.g., NEB method) map energy landscapes to reconcile experimental outliers .
Q. How can reactor design and process engineering enhance scalability while minimizing byproducts?
- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic reactions, reducing decomposition. Membrane separation technologies (e.g., nanofiltration) isolate intermediates, while real-time process analytical technology (PAT) monitors reaction progress . For biphenyl systems, microreactors with immobilized catalysts reduce ligand leaching and enable catalyst reuse .
Q. What interdisciplinary approaches validate the compound’s utility in materials science or medicinal chemistry?
- Methodological Answer :
- Materials Science : X-ray crystallography and grazing-incidence XRD (GI-XRD) assess packing efficiency in organic semiconductors. Charge-carrier mobility is tested via field-effect transistor (FET) configurations .
- Medicinal Chemistry : Docking studies (AutoDock Vina) predict binding affinity to target proteins (e.g., kinase inhibitors). In vitro ADMET assays evaluate metabolic stability, with fluorinated analogs often showing enhanced bioavailability .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported catalytic activity for this compound?
- Methodological Answer : Systematic validation under standardized conditions (e.g., TOF calculations, normalized catalyst loading) is essential. Collaborative round-robin experiments across labs identify variables like trace moisture or oxygen sensitivity. Reproducibility frameworks, such as the CRDC’s reaction fundamentals guidelines, recommend open-data platforms for sharing raw spectra and kinetic datasets .
Training and Skill Development
Q. What advanced training modules prepare researchers for studying structurally complex biphenyl derivatives?
- Methodological Answer : Courses like Practical Training in Chemical Biology Methods & Experimental Design (Heidelberg University) emphasize hybrid skills: synthetic organic chemistry, computational modeling, and data science . Workshops on AI-driven automation (e.g., robotic synthesis platforms) are critical for mastering high-dimensional optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
